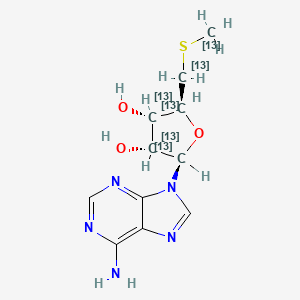

5'-Methylthioadenosine-13C6

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H15N5O3S |

|---|---|

Molecular Weight |

303.29 g/mol |

IUPAC Name |

(2R,3R,4S,5S)-2-(6-aminopurin-9-yl)-5-((113C)methylsulfanyl(113C)methyl)(2,3,4,5-13C4)oxolane-3,4-diol |

InChI |

InChI=1S/C11H15N5O3S/c1-20-2-5-7(17)8(18)11(19-5)16-4-15-6-9(12)13-3-14-10(6)16/h3-5,7-8,11,17-18H,2H2,1H3,(H2,12,13,14)/t5-,7-,8-,11-/m1/s1/i1+1,2+1,5+1,7+1,8+1,11+1 |

InChI Key |

WUUGFSXJNOTRMR-TWZNKHQZSA-N |

Isomeric SMILES |

[13CH3]S[13CH2][13C@@H]1[13C@H]([13C@H]([13C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O |

Canonical SMILES |

CSCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Pivotal Role of 5'-Methylthioadenosine in the Methionine Salvage Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methionine, an essential sulfur-containing amino acid, is a critical component of proteins and a precursor for the universal methyl donor S-adenosylmethionine (SAM). SAM is indispensable for a myriad of cellular processes, including the biosynthesis of polyamines, which are crucial for cell growth, differentiation, and proliferation. The synthesis of polyamines from SAM, however, generates 5'-methylthioadenosine (MTA) as a significant byproduct. The accumulation of MTA can be toxic and inhibitory to several cellular enzymes. To counteract this, and to conserve the valuable sulfur and carbon moieties, cells have evolved a highly conserved metabolic route known as the methionine salvage pathway (MSP). This pathway, also referred to as the MTA cycle, efficiently recycles MTA back into methionine.[1][2][3] This technical guide provides an in-depth exploration of the central role of MTA in the methionine salvage pathway, presenting quantitative data, detailed experimental protocols, and pathway visualizations to serve as a comprehensive resource for researchers in academia and the pharmaceutical industry.

The Central Role of 5'-Methylthioadenosine in the Methionine Salvage Pathway

The methionine salvage pathway is a multi-step enzymatic process that converts MTA into methionine. This pathway is crucial for maintaining the cellular pool of methionine, especially in cells with high rates of polyamine synthesis.[2][4] The entire process occurs in the cytosol and can be broadly divided into several key stages, beginning with the conversion of MTA.[2][5]

5'-Methylthioadenosine (MTA) stands at the crossroads of polyamine biosynthesis and methionine metabolism. Its efficient recycling is paramount for cellular homeostasis. The initial step in the MSP involves the cleavage of the glycosidic bond in MTA. This is accomplished by one of two enzymatic routes depending on the organism. In mammals and yeasts, MTA phosphorylase (MTAP) catalyzes the phosphorolysis of MTA to yield adenine and 5-methylthioribose-1-phosphate (MTR-1-P).[1][2] In most microorganisms and plants, this conversion is a two-step process catalyzed by MTA nucleosidase (MtnN) , which hydrolyzes MTA to adenine and 5-methylthioribose (MTR), followed by the phosphorylation of MTR to MTR-1-P by MTR kinase (MtnK) .[2][6]

Following the formation of MTR-1-P, a series of enzymatic reactions transform the ribose moiety into the α-ketobutyrate backbone of methionine. These steps are catalyzed by:

-

5-methylthioribose-1-phosphate isomerase (MtnA) , which converts MTR-1-P to 5-methylthioribulose-1-phosphate (MTRu-1-P).[7][8]

-

5-methylthioribulose-1-phosphate dehydratase (MtnB) , which catalyzes the dehydration of MTRu-1-P to 2,3-diketo-5-methylthiopentyl-1-phosphate (DK-MTP-1-P).[9][10][11]

-

An enolase and a phosphatase (in some organisms, these activities are carried out by a single bifunctional enzyme) that convert DK-MTP-1-P to 1,2-dihydroxy-3-keto-5-methylthiopentene (acireductone).[5]

-

Acireductone dioxygenase (ARD) , which, in the presence of oxygen, converts the acireductone to 2-keto-4-methylthiobutyrate (KMTB), the immediate keto-acid precursor of methionine, and formate.[1][12][13]

-

Finally, a transaminase , such as tyrosine aminotransferase, catalyzes the transamination of KMTB using an amino donor like glutamate or an aromatic amino acid to form L-methionine, thus completing the salvage pathway.[14][15]

The pathway is tightly regulated, in part by the availability of its substrates and the activity of its constituent enzymes. The efficient removal of MTA is critical, as its accumulation can inhibit polyamine synthesis and other methylation reactions.[5]

Quantitative Data

The efficiency and regulation of the methionine salvage pathway are underpinned by the kinetic properties of its enzymes and the cellular concentrations of its metabolites. Below are tables summarizing key quantitative data for researchers.

Table 1: Kinetic Parameters of Key Enzymes in the Methionine Salvage Pathway

| Enzyme | Organism/Source | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference(s) |

| MTA Phosphorylase (MTAP) | Human | MTA | ~1.4 | 4.6 | 3.2 x 106 | [1] |

| Human | 2'-deoxy MTA | ~2.8 | 0.28 | 9 x 104 | [1] | |

| Human | 3'-deoxy MTA | ~3.0 | 0.004 | 1 x 103 | [1] | |

| Human | C5'-carbon analogue of MTA | - | - | 3.5 | [9] | |

| MTRu-1-P Dehydratase (MtnB) | Bacillus subtilis | MTRu-1-P | 8.9 | - | - | [9][10] |

| MTR-1-P Isomerase (MtnA) | Pyrococcus horikoshii | MTR-1-P | - | - | - | [8] |

| E. coli | Ribose-1-phosphate | - | 86-fold lower than MTR-1-P | 2300-fold lower than MTR-1-P | [16] | |

| Tyrosine Aminotransferase | Klebsiella pneumoniae | α-ketomethiobutyrate | - | - | Favorable kinetics with aromatic amino acids and glutamate | [14][15] |

Note: Vmax for MTRu-1-P Dehydratase was reported as 42.7 µmol min-1 mg protein-1.[9]

Table 2: Intracellular Concentrations of 5'-Methylthioadenosine (MTA)

| Cell Type | Condition | Intracellular MTA Concentration | Reference(s) |

| MTAP- cancer cell lines | - | ~3.3-fold increase compared to MTAP+ | [5] |

| HCT116 MTAP-/- cells | - | 1.5 to 6-fold increase compared to MTAP-reconstituted | [5] |

| MTAP-deficient cells | - | Significant accumulation in conditioned media | [4] |

Table 3: Metabolic Flux in the Methionine Salvage Pathway

| Organism/Cell Line | Pathway/Flux Measured | Flux Rate | Reference(s) |

| Human Fibrosarcoma (HT1080M+) | Methionine salvage flux (v3) | Quantified, rapid labeling of MTOB observed | [17] |

| Human Fibrosarcoma (HT1080M+) | Transmethylation flux | ~15% of net methionine uptake | [17] |

| Human Fibrosarcoma (HT1080M+) | Propylamine transfer flux | ~15% of net methionine uptake | [17] |

| Saccharomyces cerevisiae (Kyokai 6) | SAM production | 315.6 mg L-1 (in optimized medium) | [18] |

Experimental Protocols

Protocol 1: Spectrophotometric Assay for MTA Phosphorylase (MTAP) Activity

This protocol describes a continuous spectrophotometric assay for measuring MTAP activity by coupling the production of adenine to its deamination by adenine deaminase, which results in a decrease in absorbance at 265 nm.

Materials:

-

Potassium phosphate buffer (50 mM, pH 7.5)

-

5'-Methylthioadenosine (MTA) stock solution (in water)

-

Adenine deaminase (from Aspergillus oryzae)

-

Purified MTA phosphorylase (MTAP)

-

UV-transparent 96-well plate or cuvettes

-

Spectrophotometer capable of reading at 265 nm

Procedure:

-

Prepare a reaction mixture containing 50 mM potassium phosphate buffer (pH 7.5) and an excess of adenine deaminase (e.g., 0.1 units/mL).

-

Add varying concentrations of the substrate, MTA, to the reaction mixture.

-

Initiate the reaction by adding a known amount of purified MTAP enzyme.

-

Immediately monitor the decrease in absorbance at 265 nm over time at a constant temperature (e.g., 25°C).

-

The initial rate of the reaction is determined from the linear portion of the absorbance vs. time plot.

-

To determine kinetic parameters (Km and Vmax), perform the assay over a range of MTA concentrations and fit the initial velocity data to the Michaelis-Menten equation.

-

A control reaction without MTAP should be run to account for any non-enzymatic degradation of MTA.

Protocol 2: Quantification of MTA in Cell Culture by LC-MS/MS

This protocol provides a general framework for the sensitive and specific quantification of MTA in cell culture lysates and media using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

-

Cell culture flasks and appropriate growth medium

-

Phosphate-buffered saline (PBS), ice-cold

-

Methanol, ice-cold

-

Internal standard (e.g., stable isotope-labeled MTA)

-

LC-MS/MS system (e.g., a triple quadrupole mass spectrometer coupled to a high-performance liquid chromatograph)

-

Reversed-phase C18 column

-

Mobile phase A: Water with 0.1% formic acid

-

Mobile phase B: Acetonitrile with 0.1% formic acid

Procedure:

-

Sample Preparation (Cell Lysates):

-

Aspirate the culture medium and wash the cells twice with ice-cold PBS.

-

Add a known volume of ice-cold 80% methanol containing the internal standard to the cells.

-

Scrape the cells and collect the lysate in a microcentrifuge tube.

-

Vortex vigorously and incubate on ice for 15 minutes to precipitate proteins.

-

Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and dry it under a stream of nitrogen or using a vacuum concentrator.

-

Reconstitute the dried extract in a known volume of mobile phase A for LC-MS/MS analysis.

-

-

Sample Preparation (Culture Medium):

-

Collect a known volume of the cell culture medium.

-

Add the internal standard.

-

Precipitate proteins by adding 3 volumes of ice-cold methanol.

-

Vortex and centrifuge as described above.

-

Transfer the supernatant, dry, and reconstitute for analysis.

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample onto the reversed-phase C18 column.

-

Separate the metabolites using a gradient of mobile phase A and B.

-

Detect and quantify MTA and the internal standard using multiple reaction monitoring (MRM) mode on the mass spectrometer. The specific precursor-to-product ion transitions for MTA will need to be optimized for the instrument used.

-

Generate a standard curve using known concentrations of MTA to quantify the amount in the samples.

-

Protocol 3: 13C-Metabolic Flux Analysis of the Methionine Salvage Pathway

This protocol outlines the general steps for performing a metabolic flux analysis (MFA) using a 13C-labeled tracer, such as [U-13C5]-methionine, to quantify the flux through the methionine salvage pathway.

Materials:

-

Cell culture materials

-

Custom medium with a known concentration of unlabeled methionine

-

[U-13C5]-methionine tracer

-

LC-MS/MS system for metabolite analysis

-

Software for MFA data analysis (e.g., INCA, Metran)

Procedure:

-

Experimental Design:

-

Design the labeling experiment, including the choice of tracer, labeling duration, and sampling time points.

-

-

Cell Culture and Labeling:

-

Culture cells in a defined medium to a steady state.

-

Switch the cells to a medium containing the 13C-labeled methionine tracer.

-

Collect cell samples and culture medium at various time points during the labeling experiment.

-

-

Metabolite Extraction and Analysis:

-

Quench metabolism rapidly (e.g., with cold methanol).

-

Extract intracellular metabolites as described in Protocol 2.

-

Analyze the isotopic labeling patterns of key metabolites in the methionine salvage pathway (e.g., methionine, SAM, MTA) and related pathways using LC-MS/MS.

-

-

Flux Estimation:

-

Use a computational model of the cellular metabolic network, including the methionine salvage pathway.

-

Input the measured labeling data and any other measured extracellular fluxes (e.g., nutrient uptake rates) into the MFA software.

-

The software will then estimate the intracellular metabolic fluxes by fitting the model to the experimental data.

-

-

Statistical Analysis:

-

Perform statistical analysis to assess the goodness-of-fit of the model and to determine the confidence intervals of the estimated fluxes.

-

Visualizations

The Methionine Salvage Pathway

Caption: The Methionine Salvage Pathway, recycling 5'-Methylthioadenosine to Methionine.

Experimental Workflow for Quantifying MTA and Metabolic Flux

Caption: A generalized workflow for MTA quantification and metabolic flux analysis.

Logical Relationship of MTA's Role

Caption: The central role of 5'-Methylthioadenosine as a byproduct and signaling molecule.

Conclusion

5'-Methylthioadenosine is a critical metabolic node, linking polyamine biosynthesis with methionine metabolism. The methionine salvage pathway, which recycles MTA back to methionine, is essential for maintaining cellular health, preventing MTA-induced toxicity, and conserving vital nutrients. A thorough understanding of this pathway, including the kinetics of its enzymes and the dynamics of its fluxes, is crucial for researchers in basic science and for those in drug development targeting cancer and other diseases where this pathway is dysregulated. This technical guide provides a foundational resource to aid in these endeavors.

References

- 1. The metal drives the chemistry: Dual functions of acireductone dioxygenase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Metabolic characteristics and importance of the universal methionine salvage pathway recycling methionine from 5'-methylthioadenosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Methionine at the Heart of Anabolism and Signaling: Perspectives From Budding Yeast [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. Revisiting the methionine salvage pathway and its paralogues - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Bacterial variations on the methionine salvage pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Human Metabolome Database: Showing metabocard for 5-Methylthioribose 1-phosphate (HMDB0000963) [hmdb.ca]

- 8. Structural insights into the catalytic mechanism of 5-methylthioribose 1-phosphate isomerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. uniprot.org [uniprot.org]

- 11. Methylthioribulose 1-phosphate dehydratase - Wikipedia [en.wikipedia.org]

- 12. Acireductone dioxygenase (Ni2+-requiring) - Wikipedia [en.wikipedia.org]

- 13. Acireductone dioxygenase (iron(II)-requiring) - Wikipedia [en.wikipedia.org]

- 14. Tyrosine Aminotransferase Catalyzes the Final Step of Methionine Recycling in Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Tyrosine aminotransferase catalyzes the final step of methionine recycling in Klebsiella pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. chemrxiv.org [chemrxiv.org]

- 17. Quantitation of Cellular Metabolic Fluxes of Methionine - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Metabolome analysis of Saccharomyces cerevisiae and optimization of culture medium for S-adenosyl-l-methionine production - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of 5'-Methylthioadenosine in the Metabolic Landscape of Cancer

A Technical Guide for Researchers and Drug Development Professionals

Abstract

5'-Methylthioadenosine (MTA) is a naturally occurring sulfur-containing nucleoside that sits at the crossroads of crucial metabolic pathways, including polyamine biosynthesis and the methionine salvage pathway.[1] Its role in cancer metabolism is of burgeoning interest, largely due to the frequent deletion of the gene encoding methylthioadenosine phosphorylase (MTAP), the sole enzyme responsible for MTA catabolism, in a significant portion of human cancers. This guide provides an in-depth technical overview of the biological significance of MTA in cancer metabolism, presenting quantitative data, detailed experimental protocols, and visual representations of the core signaling pathways to empower researchers and drug development professionals in this critical area of oncology.

Introduction: MTA at the Metabolic Hub

5'-Methylthioadenosine is a byproduct of polyamine synthesis, a pathway essential for cell growth, proliferation, and differentiation.[2] Under normal physiological conditions, MTA is rapidly metabolized by MTAP into adenine and 5-methylthioribose-1-phosphate (MTR-1P), which are then recycled back into the purine and methionine salvage pathways, respectively.[2] This rapid turnover maintains low intracellular concentrations of MTA.

However, a substantial percentage of human cancers, estimated to be around 15%, exhibit homozygous deletion of the MTAP gene, often due to its close proximity to the frequently deleted tumor suppressor gene CDKN2A on chromosome 9p21.[3][4] This genetic event leads to a significant accumulation of MTA within cancer cells and the tumor microenvironment, creating a unique metabolic state that can be exploited for therapeutic intervention.[1][2]

Quantitative Insights into MTA Dysregulation in Cancer

The accumulation of MTA in MTAP-deficient cancer cells is a key biochemical consequence that underpins its biological significance. The following tables summarize quantitative data from various studies, highlighting the altered MTA landscape in cancer.

Table 1: Intracellular and Extracellular MTA Concentrations in MTAP-Deficient vs. MTAP-Proficient Cancer Cells

| Cell Line/Tissue | MTAP Status | Intracellular MTA Concentration | Extracellular MTA Concentration | Reference |

| Melanoma Cells | Deficient | ~4-fold increase vs. proficient | Slight difference vs. proficient | [5] |

| Various Cancer Cell Lines | Deficient (n=19) | Median ~3.3-fold increase vs. proficient (n=21) | Not specified | [1] |

| Glioma Cell Lines | Deficient | Modest increase vs. proficient | >200-fold increase vs. proficient | [6] |

| HCT116 Isogenic Cells | Deficient | Significant increase vs. proficient | Dramatic elevation in conditioned medium | [7] |

Table 2: Inhibitory Effect of MTA on PRMT5 Activity

| Parameter | Value | Conditions | Reference |

| IC50 of MTA for PRMT5 | 3–5 μM | In vitro enzymatic assay | [8] |

| Ki of MTA for PRMT5 | 0.26 μM | In vitro biochemical screen | [9] |

| Selectivity for PRMT5 | >20-fold lower Ki than other methyltransferases | In vitro biochemical screen | [9] |

| Effect on PRMT5 Substrate | Decreased symmetric dimethylarginine (sDMA) levels | MTAP-deficient cells vs. isogenic MTAP-reconstituted cells | [1] |

Key Signaling Pathways Involving MTA in Cancer Metabolism

The accumulation of MTA in MTAP-deficient cancer cells has profound effects on several interconnected signaling pathways. The following diagrams, generated using the DOT language, illustrate these critical pathways and the central role of MTA.

The Methionine Salvage Pathway and the Impact of MTAP Deletion

The methionine salvage pathway is crucial for recycling the methylthio- group from MTA to regenerate methionine, an essential amino acid. MTAP is the first and rate-limiting enzyme in this pathway.

Caption: Impact of MTAP deletion on the Methionine Salvage Pathway.

Polyamine Biosynthesis and MTA Production

MTA is a direct byproduct of the synthesis of spermidine and spermine from putrescine, catalyzed by spermidine synthase and spermine synthase, respectively.

Caption: Polyamine biosynthesis pathway leading to MTA production.

MTA-Mediated Inhibition of PRMT5 and Therapeutic Implications

The accumulation of MTA in MTAP-deficient cancer cells leads to the competitive inhibition of Protein Arginine Methyltransferase 5 (PRMT5), a key enzyme involved in various cellular processes, including RNA splicing and signal transduction. This creates a synthetic lethal vulnerability that is being actively explored for cancer therapy.

Caption: MTA-mediated inhibition of PRMT5 in MTAP-deficient cancer.

Detailed Experimental Protocols

To facilitate further research in this area, this section provides detailed methodologies for key experiments cited in the literature.

Quantification of MTA in Cells and Tissues by LC-MS/MS

This protocol is adapted from methodologies described for the absolute quantification of MTA.[5][10]

Objective: To accurately measure the concentration of MTA in cell culture media and cell extracts.

Materials:

-

Stable isotope-labeled MTA (e.g., [²H₃]-MTA) as an internal standard.

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

-

Reversed-phase chromatography column.

-

Acetonitrile, methanol, formic acid (LC-MS grade).

-

Cell lysis buffer (e.g., 80% methanol).

-

Centrifuge, vortex mixer.

Procedure:

-

Sample Preparation (Cell Extracts): a. Grow cells to the desired confluency. b. Aspirate the culture medium and wash the cells twice with ice-cold PBS. c. Add ice-cold 80% methanol to the cells and scrape them off the plate. d. Transfer the cell suspension to a microcentrifuge tube. e. Add the internal standard ([²H₃]-MTA) to a final concentration of 10 nM. f. Vortex vigorously for 1 minute. g. Centrifuge at 14,000 x g for 10 minutes at 4°C. h. Collect the supernatant for LC-MS/MS analysis.

-

Sample Preparation (Culture Media): a. Collect the cell culture medium. b. Centrifuge at 3,000 x g for 5 minutes to remove cell debris. c. Add the internal standard ([²H₃]-MTA) to a final concentration of 10 nM. d. Mix thoroughly.

-

LC-MS/MS Analysis: a. Use a reversed-phase column for chromatographic separation. b. Employ a gradient elution with mobile phases consisting of water with 0.1% formic acid and acetonitrile with 0.1% formic acid. c. Set the mass spectrometer to operate in positive electrospray ionization (ESI) mode. d. Monitor the specific precursor-to-product ion transitions for both endogenous MTA and the stable isotope-labeled internal standard.

-

Quantification: a. Generate a standard curve using known concentrations of MTA. b. Calculate the concentration of MTA in the samples by comparing the peak area ratio of endogenous MTA to the internal standard against the standard curve.

Assessment of PRMT5 Methyltransferase Activity

This protocol is based on methods used to evaluate the inhibitory effect of MTA on PRMT5.[9][11]

Objective: To measure the enzymatic activity of PRMT5 in the presence and absence of MTA.

Materials:

-

Recombinant human PRMT5/MEP50 complex.

-

Histone H4 peptide (or other PRMT5 substrate).

-

S-Adenosyl-L-[methyl-³H]methionine ([³H]-SAM).

-

MTA.

-

Reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM NaCl, 1 mM EDTA, 1 mM DTT).

-

Scintillation counter and scintillation fluid.

Procedure:

-

Reaction Setup: a. Prepare a reaction mixture containing the reaction buffer, PRMT5/MEP50 complex (e.g., 50 nM), and the histone H4 peptide substrate (e.g., 10 µM). b. Prepare serial dilutions of MTA in the reaction buffer. c. Add the MTA dilutions or vehicle control to the reaction mixture. d. Pre-incubate the mixture for 15 minutes at room temperature.

-

Enzymatic Reaction: a. Initiate the reaction by adding [³H]-SAM (e.g., 1 µM). b. Incubate the reaction at 30°C for a defined period (e.g., 60 minutes), ensuring the reaction is in the linear range.

-

Termination and Detection: a. Stop the reaction by adding an equal volume of 20% trichloroacetic acid (TCA). b. Spot the reaction mixture onto P81 phosphocellulose filter paper. c. Wash the filter paper three times with 50 mM sodium bicarbonate (pH 9.0) to remove unincorporated [³H]-SAM. d. Allow the filter paper to dry completely. e. Place the filter paper in a scintillation vial with scintillation fluid. f. Measure the incorporated radioactivity using a scintillation counter.

-

Data Analysis: a. Calculate the percentage of PRMT5 inhibition for each MTA concentration relative to the vehicle control. b. Determine the IC50 value of MTA for PRMT5 by fitting the data to a dose-response curve.

Conclusion and Future Directions

The accumulation of 5'-Methylthioadenosine in MTAP-deficient cancers represents a profound metabolic vulnerability. This alteration has significant biological consequences, most notably the inhibition of PRMT5, which has paved the way for the development of novel therapeutic strategies. The quantitative data and experimental protocols provided in this guide offer a foundation for researchers and drug development professionals to further investigate the multifaceted roles of MTA in cancer metabolism and to design innovative approaches to target this metabolic abnormality. Future research should focus on elucidating the broader impact of MTA accumulation on the tumor microenvironment, including its effects on immune cells, and on the development of next-generation MTA-cooperative PRMT5 inhibitors and other therapeutic modalities that exploit the unique metabolic landscape of MTAP-deficient tumors.

References

- 1. MTAP deletion confers enhanced dependency on the arginine methyltransferase PRMT5 in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The potential and challenges of targeting MTAP-negative cancers beyond synthetic lethality - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Methylthioadenosine phosphorylase deficiency in tumors: A compelling therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | The potential and challenges of targeting MTAP-negative cancers beyond synthetic lethality [frontiersin.org]

- 5. Quantitative analysis of 5'-deoxy-5'-methylthioadenosine in melanoma cells by liquid chromatography-stable isotope ratio tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. PRMT1 loss sensitizes cells to PRMT5 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. walshmedicalmedia.com [walshmedicalmedia.com]

- 11. bellbrooklabs.com [bellbrooklabs.com]

The Central Role of MTAP in 5'-Methylthioadenosine Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylthioadenosine phosphorylase (MTAP) is a critical enzyme situated at the crossroads of major metabolic pathways, namely the methionine salvage pathway and polyamine biosynthesis. Its primary function is the phosphorolytic cleavage of 5'-methylthioadenosine (MTA), a byproduct of polyamine synthesis, into adenine and 5-methylthioribose-1-phosphate (MTR-1-P).[1][2] This seemingly simple reaction has profound implications for cellular homeostasis, governing the recycling of essential metabolites and influencing cell proliferation, differentiation, and apoptosis.[3]

This technical guide provides an in-depth exploration of the function of MTAP in MTA metabolism, offering a valuable resource for researchers, scientists, and professionals involved in drug development. The guide details the biochemical function of MTAP, its kinetic properties, and its integral role in cellular metabolic pathways. Furthermore, it presents detailed experimental protocols for studying MTAP and summarizes key quantitative data to facilitate comparative analysis.

Biochemical Function and Kinetic Properties of MTAP

MTAP is a phosphorylase that catalyzes the reversible conversion of MTA and inorganic phosphate to adenine and MTR-1-P.[1][4] This reaction is the first and rate-limiting step in the methionine salvage pathway.[5] The systematic name for this enzyme is S-methyl-5-thioadenosine:phosphate S-methyl-5-thio-alpha-D-ribosyl-transferase.[2]

The kinetic parameters of human MTAP have been characterized, providing insight into its efficiency and substrate affinity. The turnover number (kcat) and Michaelis-Menten constant (Km) are crucial for understanding the enzyme's catalytic activity.

| Substrate | kcat (s⁻¹) | Km (μM) | kcat/Km (M⁻¹s⁻¹) | Reference |

| 5'-Methylthioadenosine (MTA) | 4.6 | 1.44 | 3.2 x 10⁶ | [6] |

| 2'-Deoxy-MTA | 0.28 | - | 9 x 10⁴ | [6] |

| 3'-Deoxy-MTA | 0.004 | - | 10³ | [6] |

The Role of MTAP in Metabolic Pathways

MTAP plays a pivotal role in two interconnected and vital metabolic pathways: the Methionine Salvage Pathway and the Polyamine Synthesis Pathway.

Methionine Salvage Pathway

The methionine salvage pathway is a ubiquitous metabolic route responsible for regenerating methionine from MTA.[7][8] This pathway is crucial for maintaining the cellular pool of methionine, an essential amino acid required for protein synthesis and as the precursor for S-adenosylmethionine (SAM), the primary methyl group donor in the cell. The reaction catalyzed by MTAP initiates this salvage process, conserving the sulfur and methyl groups of MTA for the resynthesis of methionine.[9]

References

- 1. researchgate.net [researchgate.net]

- 2. MTAP - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. mayocliniclabs.com [mayocliniclabs.com]

- 5. MTAP Antibody (#4158) Datasheet With Images | Cell Signaling Technology [cellsignal.com]

- 6. Transition state structure of human 5′-methylthioadenosine phosphorylase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

The Nexus of Cellular Proliferation and Metabolism: A Technical Guide to the S-adenosylmethionine and 5'-Methylthioadenosine Relationship

For Immediate Release

This technical guide provides an in-depth exploration of the biochemical relationship between S-adenosylmethionine (SAM) and 5'-Methylthioadenosine (MTA), two critical molecules at the crossroads of cellular growth, differentiation, and metabolism. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the enzymatic processes that convert SAM to MTA, the quantitative aspects of this conversion, and the experimental methodologies used to study it.

Executive Summary

S-adenosylmethionine (SAM), a universal methyl donor, is a pivotal molecule in numerous cellular processes.[1][2] A significant portion of SAM is channeled into the polyamine biosynthetic pathway, a series of reactions essential for cell proliferation and growth.[3][4] In this pathway, SAM is decarboxylated and serves as an aminopropyl group donor for the synthesis of spermidine and spermine. A key byproduct of these reactions is 5'-Methylthioadenosine (MTA).[5][6] The production of MTA from SAM is therefore intrinsically linked to the rate of polyamine synthesis, making the enzymes in this pathway critical control points. Understanding the kinetics and regulation of these enzymes, as well as the cellular concentrations of SAM and MTA, is crucial for developing therapeutic strategies that target proliferative diseases.

The Core Metabolic Pathway: Polyamine Synthesis

The primary route for the production of MTA from SAM is the polyamine biosynthetic pathway. This pathway involves the sequential action of three key enzymes: S-adenosylmethionine decarboxylase (AdoMetDC), spermidine synthase, and spermine synthase.

Diagram of the Polyamine Biosynthesis Pathway:

References

- 1. S-Adenosyl methionine - Wikipedia [en.wikipedia.org]

- 2. S‐adenosylmethionine: A metabolite critical to the regulation of autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Methylthioadenosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. journals.physiology.org [journals.physiology.org]

- 5. Binding and inhibition of human spermidine synthase by decarboxylated S-adenosylhomocysteine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Spermine synthase - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Effects of 5'-Methylthioadenosine on Cell Proliferation and Apoptosis

For Researchers, Scientists, and Drug Development Professionals

Introduction

5'-Methylthioadenosine (MTA) is a naturally occurring sulfur-containing nucleoside found in all mammalian tissues.[1] It is a byproduct of polyamine biosynthesis, derived from S-adenosylmethionine (SAM).[1] For decades, MTA has garnered significant interest in the scientific community, particularly in cancer research, due to its profound effects on fundamental cellular processes.[2][3] Numerous studies have demonstrated that MTA can suppress tumor growth by inhibiting cell proliferation and inducing apoptosis, the process of programmed cell death.[2][4] This technical guide provides a comprehensive overview of the mechanisms by which MTA exerts its effects, detailed experimental protocols for investigation, and a summary of quantitative data from various studies.

Effects of 5'-Methylthioadenosine on Cell Proliferation

MTA has been shown to inhibit the proliferation of a wide range of cell types, including hepatocytes, leukemia cells, fibroblasts, and various cancer cell lines.[5] The anti-proliferative effects are often dose-dependent.[6] For instance, in melanoma cell lines, MTA treatment resulted in a dose-dependent inhibition of cell proliferation and viability.[6] One of the primary mechanisms behind this inhibition is its interference with polyamine synthesis, which is crucial for cell growth.[5]

Quantitative Data on Cell Proliferation

The following table summarizes the quantitative effects of MTA on the proliferation of different cell lines as reported in various studies.

| Cell Line | MTA Concentration | Incubation Time | Effect on Proliferation | Reference |

| Chinese Hamster Ovary (CHO) | 150 µM | 48-120 h | 30% reduction in growth rate | [5] |

| Chinese Hamster Ovary (CHO) | 250 µM | 48-120 h | 44% reduction in growth rate | [5] |

| Chinese Hamster Ovary (CHO) | 350 µM | 48-120 h | 50% reduction in growth rate | [5] |

| Chinese Hamster Ovary (CHO) | 450 µM | 48-120 h | 50% reduction in growth rate | [5] |

| Human Melanoma (37-31E) | Not specified | Not specified | Inhibition of in vivo tumor growth | [6] |

| Cholangiocarcinoma (KKU-213A) | 6.25, 12.5, 25 µg/mL | Up to 8 days | Dose-dependent inhibition of cell growth | [7] |

| Cholangiocarcinoma (KKU-213B) | 6.25, 12.5, 25 µg/mL | Up to 8 days | Dose-dependent inhibition of cell growth | [7] |

Induction of Apoptosis by 5'-Methylthioadenosine

In addition to its anti-proliferative effects, MTA is a potent inducer of apoptosis in cancer cells.[1][2] Apoptosis is a critical process for removing damaged or unwanted cells, and its dysregulation is a hallmark of cancer. MTA's ability to trigger this process makes it a promising candidate for cancer therapy. The induction of apoptosis by MTA involves the activation of key signaling pathways that lead to controlled cell death.

Signaling Pathways in MTA-Induced Apoptosis

MTA-induced apoptosis is primarily mediated through the intrinsic or mitochondrial pathway. This pathway involves the B-cell lymphoma 2 (Bcl-2) family of proteins, which regulate mitochondrial outer membrane permeabilization. Pro-apoptotic proteins like Bax and Bak are activated, leading to the release of cytochrome c from the mitochondria. Cytochrome c then binds to apoptotic protease-activating factor 1 (Apaf-1), forming the apoptosome, which in turn activates caspase-9, an initiator caspase.[8] Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3 and -7, which execute the final stages of apoptosis by cleaving a multitude of cellular substrates.[8]

Another significant mechanism of MTA's action, particularly in cancers with a specific genetic deletion, is the inhibition of Protein Arginine Methyltransferase 5 (PRMT5).[9][10] Many cancers have a deletion of the methylthioadenosine phosphorylase (MTAP) gene, which is responsible for metabolizing MTA.[10][11] In these MTAP-deleted cancer cells, MTA accumulates and acts as a natural inhibitor of PRMT5.[9][10] This inhibition disrupts RNA splicing and other cellular processes, ultimately leading to apoptosis.[9]

Quantitative Data on Apoptosis

The table below presents quantitative data on the apoptotic effects of MTA from published research.

| Cell Line | MTA Concentration | Incubation Time | Apoptotic Effect | Reference |

| Cholangiocarcinoma (CCA) | 400 µmol/L | Not specified | Upregulation of Bak and Caspase-3 | [7] |

| Non-Small Cell Lung Cancer (H292) | 50 mM | Not specified | Upregulation of active forms of caspase-3 and caspase-9 | [12] |

| Non-Small Cell Lung Cancer (A549) | 50 mM | Not specified | Activation of caspase-9 and cleavage of PARP | [12] |

| Prostate Cancer (PC3) | Not specified | Not specified | Increased DNA fragmentation | [13] |

| Breast Cancer (MCF-7) | Not specified | Not specified | Increased DNA fragmentation | [13] |

Visualization of Signaling Pathways and Workflows

To better understand the complex interactions involved in MTA's mechanism of action, the following diagrams illustrate the key signaling pathways and a general experimental workflow.

Caption: MTA's Role in Polyamine Synthesis and Proliferation.

References

- 1. Methylthioadenosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 5'-Methylthioadenosine and Cancer: old molecules, new understanding - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Methylthioadenosine (MTA) inhibits melanoma cell proliferation and in vivotumor growth | springermedicine.com [springermedicine.com]

- 5. Methylthioadenosine (MTA) boosts cell‐specific productivities of Chinese hamster ovary cultures: dosage effects on proliferation, cell cycle and gene expression - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy [mdpi.com]

- 9. Facebook [cancer.gov]

- 10. Allosteric Modulation of Protein Arginine Methyltransferase 5 (PRMT5) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Polyamine pathway activity promotes cysteine essentiality in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Cytotoxicity, apoptosis inducing activity and Western blot analysis of tanshinone derivatives from Stachys parviflora on prostate and breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Immunomodulatory Landscape of 5'-Methylthioadenosine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5'-Methylthioadenosine (MTA), a naturally occurring sulfur-containing nucleoside, is increasingly recognized for its potent immunomodulatory functions. Arising from the polyamine biosynthetic pathway, MTA exerts significant influence over a spectrum of immune cells, including T-lymphocytes, macrophages, and Natural Killer (NK) cells. Its mechanisms of action are multifaceted, primarily involving the modulation of critical intracellular signaling pathways such as NF-κB and PI3K/AKT/mTOR, as well as interaction with adenosine receptors. This technical guide provides an in-depth exploration of the immunomodulatory properties of MTA, presenting key quantitative data, detailed experimental protocols for its study, and visual representations of its signaling cascades and experimental workflows. The information compiled herein is intended to serve as a comprehensive resource for researchers and professionals engaged in immunology and drug development, facilitating a deeper understanding and further investigation into the therapeutic potential of MTA.

Introduction

5'-Methylthioadenosine (MTA) is a pivotal intermediate in the methionine salvage pathway, present in all mammalian cells. Its accumulation in the cellular microenvironment, particularly under pathological conditions such as in tumors with methylthioadenosine phosphorylase (MTAP) deficiency, has been shown to profoundly impact immune cell function[1][2]. This has spurred significant interest in MTA as a potential therapeutic agent for a range of inflammatory and autoimmune diseases, as well as in the context of cancer immunotherapy. This guide will systematically dissect the known immunomodulatory effects of MTA, focusing on its cellular targets, molecular mechanisms, and the experimental approaches used to elucidate these functions.

Effects on Immune Cell Subsets

MTA exhibits distinct effects on various immune cell populations, generally steering the immune response towards a more suppressed or anti-inflammatory state.

T-Lymphocytes

MTA has been demonstrated to be a potent suppressor of T-cell function. It inhibits the proliferation, activation, differentiation, and effector functions of both CD4+ and CD8+ T-cells[3]. Studies have shown that MTA can induce apoptosis in antigen-specific CD8+ T-cells at concentrations as low as 50 µM[2]. The immunosuppressive effects on T-cells are often reversible upon removal of MTA[1].

Macrophages

MTA plays a crucial role in reprogramming macrophage activation. It has been shown to block the production of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α) in response to Toll-like receptor (TLR) ligands[4]. This effect is mediated, at least in part, through the activation of adenosine A2A and A2B receptors, which promotes an anti-inflammatory macrophage phenotype[4]. MTA's influence extends to modulating the expression of other cytokines, contributing to the resolution of inflammation.

Natural Killer (NK) Cells

The cytotoxic activity and cytokine production of NK cells are also dampened by MTA. Research indicates that MTA interferes with multiple signaling pathways downstream of activating NK cell receptors, such as the CD16 receptor[1]. This leads to a reduction in NK cell degranulation and the secretion of effector molecules.

Molecular Mechanisms of Action

The immunomodulatory effects of MTA are underpinned by its ability to interfere with key intracellular signaling cascades.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. MTA has been shown to inhibit the canonical NF-κB pathway by preventing the degradation of the inhibitory protein IκBα and subsequently inhibiting the phosphorylation and nuclear translocation of the p65 subunit[5][6][7]. This leads to a downstream reduction in the transcription of pro-inflammatory genes.

Modulation of the PI3K/AKT/mTOR Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway is critical for T-cell activation, proliferation, and survival. MTA has been found to inhibit the phosphorylation of Akt and downstream effector molecules like mTOR and S6 kinase[8][9][10][11]. By targeting this pathway, MTA effectively curtails the metabolic reprogramming and clonal expansion of activated T-cells.

Interaction with Adenosine Receptors

MTA's structural similarity to adenosine allows it to interact with adenosine receptors, particularly the A2A and A2B subtypes, which are known to have anti-inflammatory effects[4][12]. Activation of these receptors on immune cells, such as macrophages, leads to an increase in intracellular cAMP levels, which in turn suppresses pro-inflammatory signaling[13].

Effects on STAT Signaling

Signal Transducer and Activator of Transcription (STAT) proteins are crucial for cytokine signaling. There is evidence to suggest that MTA can interfere with STAT1 signaling by inhibiting its arginine methylation, which is a necessary post-translational modification for its full transcriptional activity[14]. This can impair the cellular response to interferons, which play a key role in antiviral and anti-tumor immunity.

Quantitative Data on Immunomodulatory Effects

The following tables summarize the quantitative data from various studies investigating the immunomodulatory effects of 5'-Methylthioadenosine.

Table 1: Effect of MTA on T-Cell Proliferation

| Cell Type | Stimulus | MTA Concentration | Effect | Reference |

| Human CD4+ and CD8+ T-cells | Antigen-specific stimulation | 50 µM | Decreased percentage of antigen-specific CTLs from 30.3% to 13.5% | [2] |

| S49 wild type cells | - | 50 µM | IC50 for growth inhibition | [13] |

| S49 adenylate cyclase deficient cells | - | 420 µM | IC50 for growth inhibition | [13] |

| S49 cAMP-dependent protein kinase deficient cells | - | 520 µM | IC50 for growth inhibition | [13] |

Table 2: Effect of MTA on Cytokine Production in Macrophages

| Cell Type | Stimulus | MTA Concentration | Cytokine | Effect | Reference |

| Murine Macrophages (RAW 264.7) | LPS | Not specified | TNF-α | Potent inhibitory effect on expression | [4] |

| Human Mononuclear Leukocytes | Titanium-alloy particles | Not specified | TNF-α | 40-fold increase in release (control) | [15] |

| Human Mononuclear Leukocytes | Titanium-alloy particles | Not specified | IL-6 | 7-fold increase in release (control) | [15] |

| LPS-stimulated peritoneal macrophages | LPS | 75 pg/mL (exogenous IL-10) | IL-1β | Inhibition of 21.3-38.6% | [16] |

| LPS-stimulated peritoneal macrophages | LPS | 75 pg/mL (exogenous IL-10) | TNF-α | Inhibition of 44.7-66.8% | [16] |

| LPS-stimulated peritoneal macrophages | LPS | 75 pg/mL (exogenous IL-10) | IL-6 | No inhibition | [16] |

Experimental Protocols

Detailed methodologies are crucial for the reproducible investigation of MTA's immunomodulatory functions.

T-Cell Proliferation Assay (CFSE-based)

This protocol is adapted from standard procedures for measuring T-cell proliferation using Carboxyfluorescein succinimidyl ester (CFSE) dye dilution.

Materials:

-

Peripheral Blood Mononuclear Cells (PBMCs)

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin

-

CFSE dye (e.g., from Thermo Fisher Scientific)

-

T-cell activation stimuli (e.g., anti-CD3/CD28 beads or PHA)

-

5'-Methylthioadenosine (MTA)

-

Flow cytometer

Procedure:

-

Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

-

Wash the cells with PBS and resuspend at a concentration of 1-10 x 10^6 cells/mL in pre-warmed PBS.

-

Add CFSE to a final concentration of 1-5 µM and incubate for 10-20 minutes at 37°C, protected from light.

-

Quench the staining reaction by adding 5 volumes of ice-cold culture medium.

-

Wash the cells twice with complete RPMI-1640 medium.

-

Resuspend the CFSE-labeled cells in complete medium and plate in a 96-well plate.

-

Add MTA at various concentrations to the designated wells.

-

Stimulate the cells with anti-CD3/CD28 beads or PHA.

-

Culture the cells for 3-6 days at 37°C in a 5% CO2 incubator.

-

Harvest the cells and analyze by flow cytometry. The dilution of CFSE fluorescence is proportional to the number of cell divisions.

Macrophage Polarization and Cytokine Analysis

This protocol outlines the in vitro polarization of macrophages and the subsequent analysis of cytokine production.

Materials:

-

Macrophage cell line (e.g., RAW 264.7) or primary bone marrow-derived macrophages (BMDMs)

-

DMEM or RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin

-

Lipopolysaccharide (LPS) for M1 polarization

-

Interleukin-4 (IL-4) and Interleukin-13 (IL-13) for M2 polarization

-

5'-Methylthioadenosine (MTA)

-

ELISA kits for TNF-α, IL-6, IL-10, etc.

-

RNA isolation kit and reagents for qRT-PCR

Procedure:

-

Seed macrophages in a 24-well or 6-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of MTA for a specified time (e.g., 1-2 hours).

-

Induce M1 polarization by adding LPS (e.g., 100 ng/mL) or M2 polarization with IL-4 (e.g., 20 ng/mL) and IL-13 (e.g., 20 ng/mL).

-

Incubate the cells for 18-24 hours.

-

For Cytokine Protein Analysis: Collect the cell culture supernatants.

-

Centrifuge the supernatants to remove cell debris.

-

Measure the concentration of cytokines (e.g., TNF-α, IL-6, IL-10) in the supernatants using specific ELISA kits according to the manufacturer's instructions.

-

For Gene Expression Analysis: Lyse the cells and isolate total RNA.

-

Perform reverse transcription to synthesize cDNA.

-

Analyze the expression of M1 (e.g., iNOS, TNF-α) and M2 (e.g., Arg1, CD206) marker genes using quantitative real-time PCR (qRT-PCR).

Visualizing Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by MTA and a typical experimental workflow.

Caption: MTA inhibits the NF-κB signaling pathway.

Caption: MTA modulates the PI3K/AKT/mTOR signaling pathway.

Caption: Workflow for Macrophage Polarization Assay with MTA.

Conclusion and Future Directions

5'-Methylthioadenosine has emerged as a significant endogenous immunomodulator with profound inhibitory effects on various components of the immune system. Its ability to target fundamental signaling pathways like NF-κB and PI3K/AKT highlights its potential as a therapeutic agent for inflammatory and autoimmune disorders. The data and protocols presented in this guide offer a foundational resource for the continued exploration of MTA's immunomodulatory functions.

Future research should focus on several key areas. A more comprehensive understanding of the dose-dependent effects of MTA on a wider range of immune cell subsets is needed. Elucidating the precise molecular interactions of MTA with its targets within the signaling cascades will be critical for rational drug design. Furthermore, in vivo studies are essential to validate the therapeutic efficacy and safety of MTA in preclinical models of disease. The development of stable MTA analogs with improved pharmacokinetic properties could also pave the way for its clinical translation. As our understanding of the intricate roles of metabolic intermediates in immune regulation grows, MTA stands out as a promising molecule with the potential to be harnessed for therapeutic benefit.

References

- 1. The Oncometabolite 5′-Deoxy-5′-Methylthioadenosine Blocks Multiple Signaling Pathways of NK Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Suppressive effects of tumor cell-derived 5′-deoxy-5′-methylthioadenosine on human T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Suppressive effects of tumor cell-derived 5'-deoxy-5'-methylthioadenosine on human T cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Methylthioadenosine Reprograms Macrophage Activation through Adenosine Receptor Stimulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Overexpression of IκB⍺ modulates NF-κB activation of inflammatory target gene expression - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What is the NF-κB pathway? - Mechanobiology Institute, National University of Singapore [mbi.nus.edu.sg]

- 7. NF-κB signaling in inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Regulation and function of mTOR signalling in T cell fate decision - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. [PDF] Anti-Inflammatory and Immunosuppressive Effects of the A2A Adenosine Receptor | Semantic Scholar [semanticscholar.org]

- 13. Mechanism of action of 5'-methylthioadenosine in S49 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Signaling pathways for tumor necrosis factor-alpha and interleukin-6 expression in human macrophages exposed to titanium-alloy particulate debris in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. "Interleukin-10 administration inhibits TNF-α and IL-1β, but not IL-6, " by J.-Y. Lin and C.-Y. Tang [jfda-online.com]

The Discovery and Enduring Significance of 5'-Methylthioadenosine in Biochemical Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and biochemical significance of 5'-Methylthioadenosine (MTA). Initially identified as a naturally occurring sulfur-containing nucleoside in yeast in 1912, MTA has evolved from a metabolic byproduct to a key signaling molecule with profound implications in cellular processes and disease. This document details its central role in polyamine metabolism and the methionine salvage pathway, its interaction with specific cellular receptors, and its potential as a therapeutic agent. We present key quantitative data, detailed experimental protocols for its study, and visual representations of its primary signaling cascade to serve as a valuable resource for researchers in biochemistry, oncology, and drug development.

A Historical Perspective: From Yeast Extract to a Key Metabolic Player

The journey of 5'-Methylthioadenosine (MTA) in the annals of biochemical research began over a century ago. It was first isolated from yeast in 1912, with its correct molecular structure being confirmed in 1924[1]. For many years, MTA was primarily regarded as a simple byproduct of polyamine biosynthesis, a ubiquitous pathway essential for cell growth and proliferation. The consumption of S-adenosylmethionine (SAM) during these reactions yields stoichiometric amounts of MTA[2].

A pivotal moment in understanding MTA's role came with the discovery and characterization of 5'-methylthioadenosine phosphorylase (MTAP), the enzyme responsible for its catabolism. First identified in rat prostate in 1969, MTAP was found to be abundantly expressed in normal human cells and tissues[1]. This enzyme cleaves MTA into adenine and 5-methylthioribose-1-phosphate (MTR-1-P), thereby salvaging both purines and methionine for the cell[3][4]. The realization that some cancer cells exhibit a deficiency in MTAP, leading to an accumulation of MTA, sparked significant interest in its potential role in cancer biology and as a therapeutic target[5]. This has led to extensive research into the physiological and pathophysiological consequences of altered MTA levels.

Biochemical Properties and Quantitative Data

MTA's biochemical significance is underscored by its tight regulation and potent effects on various cellular functions. The following tables summarize key quantitative data related to MTA and its primary metabolizing enzyme, MTAP.

Table 1: Kinetic Properties of Human 5'-Methylthioadenosine Phosphorylase (MTAP)

| Substrate/Product | Km (µM) | Source |

| 5'-Methylthioadenosine (MTA) | 5 | [6] |

| Phosphate | 320 | [6] |

| Adenine | 23 | [6] |

| 5-Methylthioribose-1-phosphate (MTR-1-P) | 8 | [6] |

The reaction catalyzed by human MTAP is reversible, with an equilibrium constant (Keq) of 1.39 x 10-2 in the direction of phosphorolysis at 37°C and pH 7.4[6].

Table 2: Intracellular and Extracellular Concentrations of 5'-Methylthioadenosine (MTA)

| Cell Line/Condition | Intracellular Concentration | Extracellular Concentration | Source | | :--- | :--- | :--- | | MTAP-deficient Melanoma Cells | ~4-fold higher than MTAP-positive cells | Slight increase |[7] | | MTAP-deficient Melanoma Cells | Up to 100 µM | 140 nM in specimens, 1 µM in supernatant |[8] | | MTAP-positive HTM cells | Lower levels | Lower levels |[6] | | MTAP-negative HTM cells | Significantly higher levels | Significantly higher levels |[6] |

Table 3: Inhibitory Effects of 5'-Methylthioadenosine (MTA) on Cell Proliferation

| Cell Line | IC50 (µM) | Source | | :--- | :--- | | Murine Lymphoid Cells | ~250 |[9] | | Hematopoietic Progenitor Cells | ≤ 1 |[8] | | BRAF mutant Melanoma Cells | More sensitive than WT |[10] |

Key Experimental Protocols

The study of MTA and its role in cellular processes requires robust and sensitive methodologies. This section provides detailed protocols for the quantification of MTA, the measurement of MTAP activity, and the assessment of MTA's effects on cell viability.

Quantification of 5'-Methylthioadenosine (MTA) by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method allows for the highly sensitive and specific quantification of MTA in biological samples[7].

Sample Preparation (from cell culture):

-

Cell Lysis: Harvest cells and lyse them using a suitable buffer (e.g., RIPA buffer).

-

Protein Precipitation: Precipitate proteins from the cell lysate and culture medium by adding a cold organic solvent (e.g., acetonitrile or methanol) in a 1:3 ratio (sample:solvent).

-

Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Collection: Carefully collect the supernatant containing the metabolites.

-

Drying: Evaporate the supernatant to dryness under a stream of nitrogen or using a vacuum concentrator.

-

Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 5% acetonitrile in water).

LC-MS/MS Analysis:

-

Chromatographic Separation: Use a reversed-phase column (e.g., C18) to separate MTA from other cellular components. A gradient elution with solvents like water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is typically employed.

-

Mass Spectrometry Detection: Operate the mass spectrometer in positive electrospray ionization (ESI) mode. Use multiple reaction monitoring (MRM) for quantification, monitoring the transition of the MTA precursor ion to a specific product ion (e.g., m/z 298.1 → 136.1).

-

Quantification: Use a stable isotope-labeled internal standard (e.g., [2H3]-MTA) to correct for matrix effects and variations in sample preparation and injection volume[7][11]. Create a calibration curve using known concentrations of MTA to determine the absolute concentration in the samples.

Measurement of 5'-Methylthioadenosine Phosphorylase (MTAP) Activity

This protocol describes a method to determine the enzymatic activity of MTAP in cell or tissue lysates.

Lysate Preparation:

-

Homogenize cells or tissues in a lysis buffer (e.g., 100 mM Tris-HCl, pH 7.5, 50 mM KCl, 1 mM DTT)[7].

-

Centrifuge the homogenate to pellet cellular debris and collect the supernatant containing the cytosolic proteins.

-

Determine the protein concentration of the lysate using a standard method (e.g., Bradford or BCA assay).

Enzyme Assay:

-

Prepare a reaction mixture containing a suitable buffer (e.g., 100 mM Tris-HCl, pH 7.5), a known concentration of MTA (substrate), and phosphate.

-

Initiate the reaction by adding a specific amount of cell lysate (e.g., 50-100 µg of protein).

-

Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding an acid (e.g., perchloric acid) or by heat inactivation.

-

Quantify the product of the reaction, adenine, using a sensitive method like high-performance liquid chromatography (HPLC) with UV detection.

-

Calculate the specific activity of MTAP as the amount of product formed per unit of time per amount of protein (e.g., nmol/min/mg protein).

Alternatively, commercially available ELISA kits can be used for the quantitative measurement of MTAP protein levels, which can serve as a surrogate for activity in some contexts[12][13].

Assessment of Cell Viability and Proliferation (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of MTA for the desired duration (e.g., 24, 48, 72 hours). Include untreated and vehicle-treated controls.

-

MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.

-

Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: Add a solubilization solution (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value of MTA.

Signaling Pathways of 5'-Methylthioadenosine

Beyond its metabolic roles, MTA functions as a signaling molecule, primarily through its interaction with the adenosine A2B receptor (ADORA2B). This interaction triggers a signaling cascade that is independent of the classical cyclic AMP (cAMP) or Ca2+ pathways and instead relies on Protein Kinase C (PKC) to activate the transcription factor Activator Protein-1 (AP-1)[14].

The activation of AP-1, a key regulator of gene expression, has significant implications for cellular processes such as proliferation, differentiation, and apoptosis. The specific PKC isoform(s) involved in this pathway and the precise downstream targets are areas of active investigation.

Caption: MTA signaling through the ADORA2B receptor activates AP-1 via a PKC-dependent pathway.

Experimental Workflow for Investigating MTA Signaling

Caption: A typical experimental workflow to dissect the MTA-ADORA2B-PKC-AP-1 signaling pathway.

Conclusion and Future Directions

5'-Methylthioadenosine has transitioned from a metabolic curiosity to a molecule of significant interest in biochemical and clinical research. Its accumulation in MTAP-deficient cancers presents a unique therapeutic vulnerability that is being actively explored. Furthermore, its role as a signaling molecule opens up new avenues for understanding the complex interplay between metabolism and cellular regulation. Future research will likely focus on elucidating the precise downstream targets of the MTA-induced signaling cascade, identifying the specific PKC isoforms involved, and developing novel therapeutic strategies that exploit the metabolic and signaling properties of MTA for the treatment of cancer and other diseases. This guide serves as a foundational resource for researchers embarking on or continuing their investigations into this fascinating and important biomolecule.

References

- 1. Isoform-specific phosphorylation of metabotropic glutamate receptor 5 by protein kinase C (PKC) blocks Ca2+ oscillation and oscillatory translocation of Ca2+-dependent PKC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. MTAP - Wikipedia [en.wikipedia.org]

- 3. MTAP antibody (11475-1-AP) | Proteintech [ptglab.com]

- 4. Activation of the AP-1 Transcription Factor by Inflammatory Cytokines of the TNF Family - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Protein kinase C isoforms: Multi-functional regulators of cell life and death - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Transition state structure of human 5′-methylthioadenosine phosphorylase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Protein kinase C signaling “in” and “to” the nucleus: Master kinases in transcriptional regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | The potential of activator protein 1 (AP-1) in cancer targeted therapy [frontiersin.org]

- 10. A2B adenosine receptor activation and modulation by protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A2B adenosine receptor activation and modulation by protein kinase C - PMC [pmc.ncbi.nlm.nih.gov]

- 12. assaygenie.com [assaygenie.com]

- 13. ELISA Kit for Methylthioadenosine Phosphorylase (MTAP) | SEG011Mu | Mus musculus (Mouse) CLOUD-CLONE CORP.(CCC) [cloud-clone.com]

- 14. uniprot.org [uniprot.org]

A Technical Guide to the Natural Abundance and Endogenous Levels of 5'-Methylthioadenosine in Mammalian Cells

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 5'-Methylthioadenosine (MTA), a critical metabolite in mammalian physiology and pathology. The document details its natural abundance, endogenous levels in various cells and tissues, and its central role in key metabolic pathways. Furthermore, it offers detailed experimental protocols for the accurate quantification of MTA, aimed at facilitating further research and therapeutic development.

Natural Abundance and Endogenous Levels of 5'-Methylthioadenosine (MTA)

5'-Methylthioadenosine (MTA) is a naturally occurring sulfur-containing nucleoside found in all mammalian tissues.[1] It is a crucial byproduct of polyamine biosynthesis and serves as a key intermediate in the methionine and purine salvage pathways.[1][2] The intracellular concentration of MTA is tightly regulated, primarily by the enzyme methylthioadenosine phosphorylase (MTAP), which catabolizes MTA.[2] In healthy cells, MTA levels are typically low; however, in certain pathological conditions, such as cancers with a deficiency in MTAP, MTA can accumulate to significantly higher concentrations.[2][3]

Data Presentation: Quantitative Levels of MTA

The following tables summarize the reported endogenous levels of MTA in various mammalian tissues and cell lines, providing a quantitative baseline for experimental studies.

Table 1: Endogenous MTA Levels in Mammalian Tissues

| Tissue | Species | Concentration |

| Liver | Rat | 0.8-3.4 nmol/g[2][4] |

| Lung | Rat | 1.1-1.7 nmol/g[2][4] |

| Kidney | Rat | 1.0-2.3 nmol/g[2][4] |

| Testis | Rat | 0.9-1.7 nmol/g[2][4] |

| Heart | Rat | 1.1-2.5 nmol/g[2][4] |

| Skin | Human | 10-20 nM in healthy tissue[2] |

| Melanoma | Human | Approximately 140 nM[2] |

| Liver | Human | ~1 pmol/mg in normal tissue[2] |

| Hepatocellular Carcinoma | Human | 3-4 pmol/mg of tissue[2] |

Table 2: Endogenous MTA Levels in Mammalian Cell Lines

| Cell Line/Type | Description | MTA Concentration |

| SK-Hep-1 | Human hepatic adenocarcinoma | ~0.3 nM per million cells[2][4] |

| Human Hepatocytes & several HCC cell lines | 2-10 pmol/mg protein[2][4] | |

| Melanoma Cells (MTAP-proficient) | Baseline levels | |

| Melanoma Cells (MTAP-deficient) | Four-fold increase in intracellular MTA compared to MTAP-proficient cells[3] | |

| MTAP-deficient human leukemic cell lines | Excreted MTA into the culture medium at a rate of 0.58 to 0.70 nmol/hr/mg protein[5] |

Signaling Pathways Involving 5'-Methylthioadenosine

MTA is positioned at the crossroads of major metabolic pathways: polyamine biosynthesis, the methionine salvage pathway, and the purine salvage pathway.

Polyamine Biosynthesis and MTA Production

MTA is stoichiometrically produced during the synthesis of the polyamines spermidine and spermine from S-adenosylmethionine (SAM).[5] This pathway is fundamental for cell growth, proliferation, and differentiation.

Caption: Polyamine biosynthesis pathway and the generation of MTA.

Methionine Salvage Pathway

The methionine salvage pathway recycles the methylthioribose moiety of MTA back into methionine, thus conserving this essential amino acid.[6] The first and rate-limiting step is catalyzed by MTAP.

Caption: The Methionine Salvage Pathway.

Purine Salvage Pathway

The adenine produced from the cleavage of MTA by MTAP is salvaged for the synthesis of purine nucleotides through the purine salvage pathway.[7]

Caption: The Purine Salvage Pathway.

Experimental Protocols for MTA Quantification

Accurate quantification of MTA is crucial for studying its biological roles. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method due to its high sensitivity and specificity.[3][8]

Experimental Workflow for MTA Quantification

The general workflow for quantifying MTA in biological samples involves sample preparation, LC-MS/MS analysis, and data analysis.

Caption: General experimental workflow for MTA quantification.

Detailed Methodologies

1. Sample Preparation

-

Cell Culture Media and Extracts:

-

For extracellular MTA, collect the cell culture medium.

-

For intracellular MTA, wash cells with ice-cold PBS and lyse them.

-

To both media and cell lysates, add a stable isotope-labeled MTA as an internal standard.[3]

-

Precipitate proteins using a cold solvent like acetonitrile.

-

Centrifuge to pellet the protein and collect the supernatant.

-

Evaporate the supernatant to dryness and reconstitute in a suitable solvent for LC-MS/MS analysis.[3][8]

-

-

Tissue Samples:

-

Homogenize frozen tissue samples in a suitable buffer.

-

Add the internal standard.

-

Proceed with protein precipitation, centrifugation, and supernatant processing as described for cell extracts.

-

2. LC-MS/MS Analysis

A liquid chromatography electrospray ionization tandem mass spectrometry (LC-MS/MS) method is recommended for the absolute quantification of MTA.[3]

-

Chromatography:

-

Column: A reversed-phase column is typically used to achieve separation from structurally related metabolites like S-adenosylmethionine.[9]

-

Mobile Phase: A gradient elution using water and acetonitrile, both containing a small percentage of formic acid, is common.

-

Isotope-labeled Internal Standard: A stable isotope-labeled MTA should be used for accurate quantification.[3] If not commercially available, it can be prepared from labeled SAM.[9]

-

-

Mass Spectrometry:

-

Ionization: Electrospray ionization (ESI) in positive mode.

-

Detection: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. The specific precursor and product ion transitions for MTA and the internal standard need to be optimized for the instrument used.

-

3. Data Analysis and Quantification

-

A calibration curve is generated using known concentrations of an MTA standard.

-

The concentration of MTA in the samples is determined by comparing the ratio of the peak area of the endogenous MTA to the peak area of the internal standard against the calibration curve.

-

The limit of detection (LOD) and lower limit of quantification (LLOQ) for such methods have been reported to be as low as 62.5 pM and 2 nM, respectively, allowing for direct measurement in biological samples without enrichment.[3]

References

- 1. Methylthioadenosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 5'-Methylthioadenosine and Cancer: old molecules, new understanding [jcancer.org]

- 3. Quantitative analysis of 5'-deoxy-5'-methylthioadenosine in melanoma cells by liquid chromatography-stable isotope ratio tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 5'-Methylthioadenosine and Cancer: old molecules, new understanding - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Methylthioadenosine phosphorylase deficiency in tumors: A compelling therapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Salvage of 5'-deoxy-methylthioadenosine into purines and methionine by lymphoid cells and inhibition of cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. walshmedicalmedia.com [walshmedicalmedia.com]

A Technical Guide to the Chemical Synthesis and Purification of 5'-Methylthioadenosine-¹³C₆ for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the chemical synthesis and purification of 5'-Methylthioadenosine-¹³C₆ (MTA-¹³C₆), a crucial isotopically labeled metabolite for research in cancer biology, immunology, and drug discovery. The stable isotope label allows for precise tracing and quantification in metabolic studies. This document provides comprehensive experimental protocols, quantitative data, and visual representations of the synthesis workflow and relevant biological pathways.

Introduction

5'-Methylthioadenosine (MTA) is a naturally occurring nucleoside that plays a significant role in various cellular processes, including polyamine metabolism, methylation reactions, and cellular proliferation.[1] Dysregulation of MTA levels has been implicated in several diseases, particularly cancer, making it a molecule of significant interest for therapeutic development. The ¹³C₆-labeled version of MTA, where all six carbon atoms of the ribose moiety are replaced with the stable isotope ¹³C, serves as an invaluable tool for metabolic flux analysis and as an internal standard for quantitative mass spectrometry-based studies.[2] This guide outlines a robust and reproducible method for the chemical synthesis and purification of 5'-Methylthioadenosine-¹³C₆ for research use.

Chemical Synthesis of 5'-Methylthioadenosine-¹³C₆

The chemical synthesis of 5'-Methylthioadenosine-¹³C₆ is achieved through a two-step process starting from commercially available Adenosine-¹³C₅,¹⁵N₀ (with the ¹³C labels on the ribose moiety). The synthesis involves the initial chlorination of the 5'-hydroxyl group of the ribose, followed by a nucleophilic substitution with a methylthiolate salt.

Synthesis Workflow

The overall synthetic workflow is depicted in the diagram below.

Experimental Protocols

Step 1: Synthesis of 5'-Chloro-5'-deoxyadenosine-¹³C₅

This procedure is adapted from established methods for the chlorination of adenosine.[3][4][5]

-

Materials:

-

Adenosine-¹³C₅ (or ¹³C₁₀,¹⁵N₅)

-

Anhydrous Acetonitrile

-

Thionyl Chloride (SOCl₂)

-

Pyridine

-

Methanol

-

-

Procedure:

-

Suspend Adenosine-¹³C₅ (1.0 eq) in anhydrous acetonitrile (approx. 4 mL per gram of adenosine) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the suspension to -8 °C using an ice/acetone bath.[3]

-

Slowly add thionyl chloride (approx. 3.0 eq) to the stirred suspension.

-

Add pyridine (approx. 2.0 eq) dropwise to the reaction mixture over 40 minutes, maintaining the temperature below -3 °C.[3]

-

Remove the cooling bath and allow the reaction to warm to room temperature. Stir for 18 hours.[3]

-

The product, 5'-Chloro-5'-deoxyadenosine-¹³C₅, will precipitate out of the solution.

-

Collect the solid by filtration, wash with cold methanol, and dry under vacuum at 40 °C for 18 hours.[3][4]

-

-

Expected Yield: Approximately 90-93%.[3]

Step 2: Synthesis of 5'-Methylthioadenosine-¹³C₆

This step involves the nucleophilic displacement of the chloride with a thiomethoxide anion.[4][6]

-

Materials:

-

5'-Chloro-5'-deoxyadenosine-¹³C₅ (from Step 1)

-

Anhydrous Dimethylformamide (DMF)

-

Sodium Thiomethoxide (NaSMe)

-

Saturated Brine Solution

-

Hydrochloric Acid (for pH adjustment)

-

-

Procedure:

-

Suspend 5'-Chloro-5'-deoxyadenosine-¹³C₅ (1.0 eq) in anhydrous DMF (approx. 5 mL per gram) in a round-bottom flask under an inert atmosphere.

-

Add sodium thiomethoxide (a slight excess, e.g., 1.1 eq) to the suspension.

-

Stir the reaction mixture at room temperature for approximately 18-24 hours.[4]

-

Upon completion, add saturated brine solution to the reaction mixture.

-

Neutralize the solution to a pH of approximately 7.0 with hydrochloric acid, which will cause the product to precipitate.[4]

-

Cool the resulting slurry to 0 °C and stir for 1 hour.

-

Filter the precipitate, wash with cold water, and dry under vacuum at 40 °C for 18 hours to yield the crude 5'-Methylthioadenosine-¹³C₆.[4]

-

-

Expected Yield: Approximately 80-85% based on the starting 5'-chloro-5'-deoxyadenosine-¹³C₅.[4]

Purification of 5'-Methylthioadenosine-¹³C₆

A two-step purification process involving silica gel chromatography followed by reverse-phase high-performance liquid chromatography (RP-HPLC) is recommended to achieve high purity.

Experimental Protocols

Purification Step 1: Silica Gel Chromatography

This initial step removes the majority of polar and non-polar impurities.

-

Materials:

-

Crude 5'-Methylthioadenosine-¹³C₆

-

Silica Gel (for column chromatography)

-

Ethyl Acetate

-

Methanol

-

-

Procedure:

-

Dissolve the crude product in a minimal amount of methanol.

-

Adsorb the dissolved product onto a small amount of silica gel and dry it.

-

Prepare a silica gel column packed with a suitable solvent system (e.g., ethyl acetate).

-